Pyrimidin-5-ylmethanesulfonamide
Description
Pyrimidin-5-ylmethanesulfonamide is a pyrimidine derivative characterized by a methanesulfonamide group (-SO₂NH₂-CH₃) attached to the 5-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
pyrimidin-5-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKDAOSEZREYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-5-ylmethanesulfonamide typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidin-5-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of pyrimidin-5-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
a. N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structure : Features a fluorophenyl group at position 4, a hydroxymethyl group at position 5, and an isopropyl group at position 6 of the pyrimidine ring. The sulfonamide is N-methylated and attached to position 2.
- The crystal structure confirms planar geometry, favoring stacking interactions in biological systems .
- Applications : Fluorinated pyrimidines are often investigated as anticancer or anti-inflammatory agents.
b. 2-Amino-5-pyrimidinesulfonamide (CAS 99171-23-0)
- Structure: A simpler derivative with an amino group at position 2 and a sulfonamide at position 4.
- Applications : Likely explored as a intermediate for more complex sulfonamide derivatives.
c. 4-Methoxy-6-mercaptopyrimidine Derivatives
- Structure : Substituted with methoxy and mercapto groups at positions 4 and 6, respectively.
- Properties : The mercapto group (-SH) confers nucleophilic reactivity, enabling disulfide bond formation or metal chelation. Methoxy groups enhance electron density, affecting aromatic ring reactivity .
- Applications : Used in synthesizing dipyrimidyl sulfides, which may serve as enzyme inhibitors or metal-binding agents.
Comparative Data Table
Key Findings
Substituent Position Dictates Function: Sulfonamide placement at position 5 (vs. Electron-withdrawing groups (e.g., fluorine) enhance stability and bioavailability .
Synthetic Flexibility :
- Chlorine or mercapto groups at position 6 enable further functionalization, as seen in dipyrimidyl sulfide synthesis .
Safety Profiles: Limited hazard data for pyrimidine sulfonamides suggest caution in handling, though 2-amino-5-pyrimidinesulfonamide is classified as non-hazardous under GHS .
Biological Activity
Pyrimidin-5-ylmethanesulfonamide is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Target Enzymes
this compound primarily functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, the compound disrupts nucleotide synthesis, leading to apoptosis in cancer cells and reduced bacterial growth in pathogens.
Biochemical Pathways
The inhibition of DHODH affects the folic acid synthesis pathway in bacteria, as sulfonamides act as competitive inhibitors of dihydropteroate synthase, another key enzyme in this pathway. This results in decreased availability of folate, which is essential for DNA synthesis and cell division.
Pharmacological Properties
Antimicrobial Activity
this compound has demonstrated potent antibacterial properties. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains by targeting folic acid synthesis pathways.
Anticancer Activity
Research has shown that this compound can induce apoptosis in cancer cell lines by disrupting nucleotide synthesis. The resulting DNA damage leads to cell death, making it a potential candidate for cancer therapy.
1. In Vitro Studies
A study evaluated several sulfonamide derivatives, including this compound, for their inhibitory effects on cyclooxygenase-2 (COX-2) enzymes. Results indicated that these compounds exhibited high COX-2 inhibition without significantly affecting cell proliferation, suggesting a targeted mechanism of action .
2. Animal Models
In animal models, varying dosages of this compound were tested to assess its therapeutic window and toxicity levels. Low doses effectively inhibited nucleotide synthesis with minimal toxicity observed, indicating potential for clinical applications.
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Molecular Weight | 189.23 g/mol |
| Mechanism of Action | Inhibition of DHODH and dihydropteroate synthase |
| Biological Activities | Antimicrobial, anticancer |
| IC50 against COX-2 | Not specified; varies by derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
